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Compound of Interest

Compound Name: 3-fluoro-N-phenylbenzamide

Cat. No.: B177053

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallography of 3-fluoro-N-
phenylbenzamide, a molecule of interest in medicinal chemistry and materials science. This
document outlines the structural characteristics, experimental procedures for its synthesis and
crystal growth, and a summary of its crystallographic data. While direct access to the full
crystallographic data for 3-fluoro-N-phenylbenzamide (CSD Deposition Number 285374) is
restricted, this guide leverages data from closely related structures to provide a comprehensive
analysis.

Molecular Structure and Properties

3-fluoro-N-phenylbenzamide (C13H10FNO) is a synthetic aromatic amide with a molecular
weight of 215.22 g/mol .[1] Its structure features a central amide linkage between a 3-
fluorobenzoyl group and a phenyl group. The fluorine substitution on the benzoyl ring is of
particular interest as it can significantly influence the molecule's physicochemical properties,
including its electronic distribution, lipophilicity, and metabolic stability, which are critical
parameters in drug design.

Key Molecular Information:
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Property Value

Molecular Formula Ci3Hi0FNO

Molecular Weight 215.22 g/mol [1]

IUPAC Name 3-fluoro-N-phenylbenzamide[1]
PubChem CID 242891[1]

CCDC Number 285374[1]

Experimental Protocols
Synthesis of 3-fluoro-N-phenylbenzamide

A plausible synthetic route for 3-fluoro-N-phenylbenzamide involves the amidation of 3-
fluorobenzoyl chloride with aniline. A generalized laboratory-scale procedure is provided below,

based on standard organic synthesis methodologies.
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Caption: Synthetic workflow for 3-fluoro-N-phenylbenzamide.
Detailed Methodology:

» Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane
or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a base such as
triethylamine or pyridine (1.2 eq) is added. The mixture is cooled in an ice bath.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/242891
https://pubchem.ncbi.nlm.nih.gov/compound/242891
https://pubchem.ncbi.nlm.nih.gov/compound/242891
https://pubchem.ncbi.nlm.nih.gov/compound/242891
https://www.benchchem.com/product/b177053?utm_src=pdf-body
https://www.benchchem.com/product/b177053?utm_src=pdf-body
https://www.benchchem.com/product/b177053?utm_src=pdf-body-img
https://www.benchchem.com/product/b177053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Addition of Acyl Chloride: 3-Fluorobenzoyl chloride (1.1 eq) dissolved in the same solvent is
added dropwise to the cooled reaction mixture with vigorous stirring.

e Reaction: The reaction is allowed to warm to room temperature and stirred for several hours
until completion, which can be monitored by thin-layer chromatography.

o Work-up: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCI) to
remove excess base and aniline, followed by a saturated sodium bicarbonate solution to
remove any unreacted acyl chloride, and finally with brine. The organic layer is then dried
over anhydrous sodium sulfate or magnesium sulfate.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl
acetate/hexanes) or by column chromatography on silica gel to yield pure 3-fluoro-N-
phenylbenzamide.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. A common
method for growing crystals of small organic molecules is slow evaporation.

Detailed Methodology:

o Solvent Selection: The purified 3-fluoro-N-phenylbenzamide is dissolved in a minimal
amount of a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a
mixture of dichloromethane and hexane). The ideal solvent is one in which the compound is
moderately soluble.

o Slow Evaporation: The solution is filtered to remove any particulate matter and left in a
loosely covered container (e.g., a vial with a perforated cap) in a vibration-free environment
at a constant temperature.

o Crystal Growth: Over a period of several days to weeks, the solvent slowly evaporates,
leading to the formation of single crystals.

X-ray Crystallography Data
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While the specific crystallographic data for 3-fluoro-N-phenylbenzamide is not publicly
detailed, data from the closely related compound, 3-fluoro-N-[2-
(trifluoromethyl)phenyllbenzamide, provides valuable insights into the expected structural
features.[2]

Representative Crystallographic Data (based on a related structure):

Value (for 3-fluoro-N-[2-

Parameter (trifluoromethyl)phenyl]lbenzamide)
Crystal System Monoclinic
Space Group P2i/c

a (A) 18.3849 (13)
b (A) 7.7063 (6)

c (A 18.9921 (14)
B (°) 114.738 (3)
Volume (A3) 2445.4 (3)

Z 8

Calculated Density (Mg/m3) 1.545
R-factor (%) 4.3

Note: This data is for a related compound and should be considered as an illustrative example.

[2]
Key Structural Features:

The crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide reveals two
independent molecules in the asymmetric unit.[2] The dihedral angles between the two
aromatic rings in these molecules are 43.94(8)° and 55.66(7)°.[2] It is anticipated that 3-fluoro-
N-phenylbenzamide will exhibit a similar non-planar conformation.

Intermolecular Interactions and Crystal Packing
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The crystal packing of N-phenylbenzamides is often dominated by hydrogen bonding and other
non-covalent interactions. In the case of 3-fluoro-N-[2-(trifluoromethyl)phenyl]lbenzamide, the
molecules are linked by N—H:---O hydrogen bonds, forming chains.[2][3] These chains are
further interconnected by C—H---O hydrogen bonds, resulting in the formation of layers.[2][3] It
is highly probable that 3-fluoro-N-phenylbenzamide will exhibit similar intermolecular
interactions, leading to a stable, well-ordered crystal lattice.
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Caption: Potential intermolecular interactions in 3-fluoro-N-phenylbenzamide.

Relevance to Drug Development

While specific biological data for 3-fluoro-N-phenylbenzamide is not readily available, the N-
phenylbenzamide scaffold is present in numerous compounds with diverse biological activities,
including antiviral and antiparasitic properties. The introduction of a fluorine atom can enhance
metabolic stability and binding affinity to biological targets. Therefore, understanding the
precise three-dimensional structure of 3-fluoro-N-phenylbenzamide is crucial for structure-

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4908555/
https://www.chemicalbook.com/synthesis/3-fluoro-n-phenylbenzamide.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4908555/
https://www.chemicalbook.com/synthesis/3-fluoro-n-phenylbenzamide.htm
https://www.benchchem.com/product/b177053?utm_src=pdf-body
https://www.benchchem.com/product/b177053?utm_src=pdf-body-img
https://www.benchchem.com/product/b177053?utm_src=pdf-body
https://www.benchchem.com/product/b177053?utm_src=pdf-body
https://www.benchchem.com/product/b177053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

activity relationship (SAR) studies and the rational design of more potent and selective drug
candidates. The detailed crystallographic data can inform computational modeling and docking
studies to predict potential biological targets and guide further synthetic modifications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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